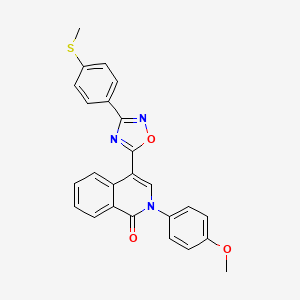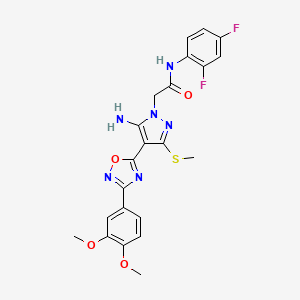![molecular formula C15H18FN3O B2924340 N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide CAS No. 1252532-94-7](/img/structure/B2924340.png)
N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, an important neurotransmitter in the brain that regulates neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Mecanismo De Acción
As mentioned earlier, N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide works by inhibiting GABA-AT, which leads to increased levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and its increased levels can lead to reduced neuronal excitability and potential therapeutic benefits.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide has been shown to increase GABA levels in various regions of the brain, including the cortex, hippocampus, and striatum. This increase in GABA levels has been associated with reduced seizure activity in animal models of epilepsy. N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide has also been shown to reduce alcohol consumption and withdrawal symptoms in animal models of addiction. In addition, N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide has been shown to have cognitive enhancing effects in healthy individuals, potentially through its modulation of GABAergic neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide in lab experiments is its selectivity for GABA-AT inhibition, which reduces the potential for off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, particularly epilepsy and addiction. Another area of interest is its cognitive enhancing effects and potential use as a nootropic. Further research is also needed to fully understand the biochemical and physiological effects of N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide and its potential limitations in clinical use.
Métodos De Síntesis
N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide can be synthesized using a multi-step process starting from cyclopentanone. The first step involves the conversion of cyclopentanone to 1-cyanocyclopentane using a cyanation reaction. The resulting product is then treated with methylamine and 2-fluoroaniline to form the desired N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide compound.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Some of the areas of research include epilepsy, addiction, anxiety, and depression. N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide has also been investigated for its cognitive enhancing effects in healthy individuals.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-fluoro-N-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-19(13-7-3-2-6-12(13)16)10-14(20)18-15(11-17)8-4-5-9-15/h2-3,6-7H,4-5,8-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZQXZNLAUJDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1(CCCC1)C#N)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Fluorosulfonyloxy-3,5-dimethylphenyl)methyl]morpholine](/img/structure/B2924257.png)
![methyl 4-({2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2924258.png)

![N-[3-(trifluoromethyl)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2924261.png)

![N-[(9-Hydroxyspiro[3.5]nonan-8-yl)methyl]prop-2-enamide](/img/structure/B2924266.png)
![N-benzyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2924268.png)
![N-(2,4-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2924270.png)
![8-fluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2924271.png)

![N-(5-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2924273.png)
![ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-5-[2-(methoxycarbonyl)-3-thienyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2924274.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2924280.png)